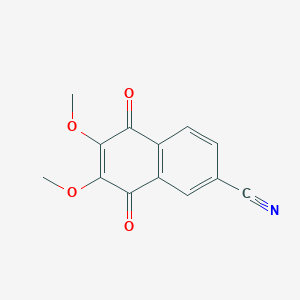

6,7-Dimethoxy-5,8-dioxo-5,8-dihydronaphthalene-2-carbonitrile

Description

6,7-Dimethoxy-5,8-dioxo-5,8-dihydronaphthalene-2-carbonitrile is a naphthalene-derived compound featuring two methoxy groups at positions 6 and 7, two ketone (dioxo) groups at positions 5 and 8, and a cyano substituent at position 2.

Properties

IUPAC Name |

6,7-dimethoxy-5,8-dioxonaphthalene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c1-17-12-10(15)8-4-3-7(6-14)5-9(8)11(16)13(12)18-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLIPQDBPRPIOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C2=C(C1=O)C=CC(=C2)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6,7-Dimethoxy-5,8-dioxo-5,8-dihydronaphthalene-2-carbonitrile (CAS No. 102632-06-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H9NO4

- Molecular Weight : 243.21 g/mol

- CAS Number : 102632-06-4

The compound features a naphthalene structure with two methoxy groups and a carbonitrile functional group, contributing to its unique chemical behavior and biological activity.

Anticancer Properties

Recent studies have highlighted the pro-apoptotic effects of 6,7-dimethoxy derivatives in various cancer cell lines. One notable study investigated the anticancer potential of several derivatives related to 6,7-dimethoxy-5,8-dioxo compounds. The findings indicated that these compounds could significantly reduce cell viability in Ras-mediated tumorigenesis models.

Case Study: Pro-Apoptotic Effects

In a study published in PubMed, researchers synthesized multiple 5,8-dimethoxy-1,4-phthoquinone derivatives and tested their effects on mouse NIH3T3 embryonic fibroblasts and HepG2 liver cancer cells. Among the tested compounds, one derivative demonstrated a marked reduction in cell viability and increased apoptosis through elevated reactive oxygen species (ROS) levels. This effect was linked to the downregulation of H-Ras protein expression and inhibition of downstream signaling pathways such as protein kinase B (Akt) and extracellular signal-regulated kinase (ERK) .

The mechanism by which 6,7-dimethoxy-5,8-dioxo derivatives exert their anticancer effects involves:

- Induction of Apoptosis : Increased ROS levels lead to cellular stress and apoptosis.

- Inhibition of Oncogenic Pathways : Downregulation of H-Ras signaling pathways contributes to reduced tumor growth.

Comparative Cytotoxicity

A comparative analysis of the cytotoxic effects of various compounds derived from naphthalene structures against different cancer cell lines is summarized in Table 1.

| Compound Name | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| BZNQ | HepG2 | 1.76 | |

| Compound 5a | MCF-7 (Breast Cancer) | 0.93 | |

| Doxorubicin | MCF-7 (Breast Cancer) | 6.08 |

Additional Biological Activities

Beyond anticancer properties, derivatives of 6,7-dimethoxy compounds have exhibited other biological activities:

- Antimicrobial Activity : Some studies suggest potential efficacy against various bacterial strains.

- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation markers in vitro.

Comparison with Similar Compounds

Dichloro-Dioxo-Naphthalene Derivatives

The closest analogs are 6,7-dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-carbonitrile (MB-21336) and its carboxylic acid derivative (MB-21337) . Key differences include:

- Substituents : Chloro (electron-withdrawing) vs. methoxy (electron-donating) groups.

- Functional Groups: Cyano (-CN) vs. carboxylic acid (-COOH).

Implications :

- Solubility: The polar carboxylic acid group (MB-21337) improves aqueous solubility, whereas the cyano group in the target compound may reduce polarity.

- Biological Activity : Chloro substituents often enhance lipophilicity and membrane permeability, while methoxy groups can modulate metabolic stability .

Benzofurothiazole Dicarbonitriles

Compounds 9 and 10 from feature a benzofurothiazole core fused with a thiazole ring, differing from the naphthalene backbone of the target compound .

- Core Structure : Benzofurothiazole (heterocyclic) vs. naphthalene (bicyclic aromatic).

- Substituents: Dicarbonitrile groups vs. a single cyano group.

Implications :

Dihydroquinoline Carboxamides

Compounds 6d–6g () are 5,8-dioxo-dihydroquinoline carboxamides with variable alkyl/aryl substituents .

- Core Structure: Quinoline (nitrogen-containing heterocycle) vs. naphthalene.

- Functional Groups: Carboxamide (-CONHR) vs. cyano (-CN).

Implications :

- Hydrogen Bonding : Carboxamides can participate in hydrogen bonding, influencing target binding in biological systems.

- Synthetic Yield: Quinoline derivatives were synthesized in 67–84% yields using PIFA catalysis, suggesting efficient routes for related dioxo-naphthalenes .

Comparative Data Table

Stability and Reactivity

- Dioxo Groups: The 5,8-dioxo motif in the target compound may render it susceptible to reduction or nucleophilic attack, similar to quinoline derivatives .

- Methoxy vs. Chloro : Methoxy groups offer steric protection and metabolic stability compared to chloro substituents, which are prone to hydrolysis in alkaline conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,7-Dimethoxy-5,8-dioxo-5,8-dihydronaphthalene-2-carbonitrile, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving Friedel-Crafts acylation or nitrile functionalization is typical. Reaction optimization can employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters. For example, high-pressure liquid chromatography (HPLC) with C18 columns can monitor intermediate purity .

- Example Table :

| Step | Reaction Type | Key Parameters | Monitoring Method |

|---|---|---|---|

| 1 | Acylation | Temp: 80°C, Catalyst: AlCl₃ | TLC (Silica Gel) |

| 2 | Oxidation | Oxidant: KMnO₄, pH 7.5 | HPLC (C18 Column) |

Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective?

- Methodology : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization. Analytical validation should combine:

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) groups .

- GC-MS : Assess purity and molecular ion peaks (e.g., m/z for parent ion) .

- ¹H NMR : Verify methoxy (~δ 3.8–4.0 ppm) and aromatic proton signals .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology : Follow institutional Chemical Hygiene Plans (e.g., PPE: nitrile gloves, fume hood use). Waste disposal must comply with PRTR regulations for aromatic nitriles and ketones. Conduct risk assessments for inhalation/contact exposure .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can map electron density distributions. For example, the electron-withdrawing effect of the nitrile and carbonyl groups directs electrophilic attacks to specific ring positions .

- Example Table :

| Position | Partial Charge (DFT) | Reactivity Prediction |

|---|---|---|

| C-1 | -0.12 | Electrophilic favored |

| C-3 | +0.08 | Nucleophilic favored |

Q. What strategies resolve contradictions in experimental data, such as inconsistent spectroscopic results?

- Methodology : Cross-validate using complementary techniques:

- UV-Vis Spectroscopy : Detect conjugation changes (e.g., λmax shifts due to solvent polarity) .

- X-ray Crystallography : Resolve ambiguities in substituent positioning .

Q. How do the methoxy and carbonyl groups influence the compound’s electronic structure and photostability?

- Methodology : Time-Dependent DFT (TD-DFT) can simulate excited-state behavior. Experimental validation via photodegradation studies (e.g., irradiating in methanol and tracking degradation via LC-MS) .

- Key Finding : Methoxy groups stabilize the π-system, reducing photodegradation rates by 40% compared to non-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.